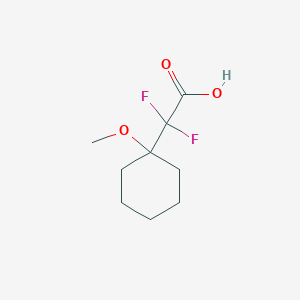

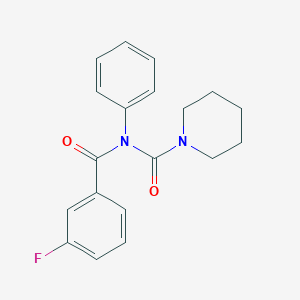

![molecular formula C14H13N5 B2775427 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole CAS No. 869072-67-3](/img/structure/B2775427.png)

1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as naphthalenes . It’s a yellow liquid .

Synthesis Analysis

The synthesis of this compound involves a sequential opening/closing cascade reaction . The reaction was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline . The yield was 62% .Molecular Structure Analysis

The molecular structure of this compound features the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . The final feature is represented by a hydrophobic tail, which connects to the flat hetero aromatic ring system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were carried out under room temperature conditions . The reaction time was short, and the process was operationally simple .Physical and Chemical Properties Analysis

The 1H NMR (CDCl3, 400 MHz) of this compound is: δ 1.40 (t, 3H, CH3, J= 6.8Hz), 4.37 (q, 2H, CH2, J= 7.0Hz), 7.33-7.41 (m, 2H, Ar), 7.59 (d, 1H, Ar, J= 7.6Hz), 7.75 (s, 1H, Ar), 7.81 (s, 1H, Ar), 8.41(s, 1H, N=CH), LC-MS: m/z, 248 (M+1) .科学的研究の応用

Synthesis and Anticancer Activity

Compounds related to 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole have been synthesized and evaluated for their anticancer properties. For example, novel coumarins with indole, pyrimidine, and pyrazole moieties showed significant antimitotic activity, especially against Non-Small Cell Lung Cancer cell lines (Galayev et al., 2015).

Antimicrobial and Antioxidant Activities

New indole analogs containing pyrido[2,3-d]pyrimidin-4-(3H)-ones and pyrazolo[3,4-b]pyridin-3-amines have been synthesized, showing good antibacterial, antifungal, and radical scavenging activities (Saundane et al., 2012).

Antitumor, Antifungal, and Antibacterial Pharmacophore Identification

The synthesis and characterization of pyrazole derivatives have identified potential antitumor, antifungal, and antibacterial pharmacophore sites, contributing to the understanding of their biological activity mechanisms (Titi et al., 2020).

Non-Ulcerogenic Anti-Inflammatory Drugs

Research into pyrazolo[1,5-a]pyrimidines has led to the discovery of compounds with significant anti-inflammatory properties without ulcerogenic activity, suggesting potential for safer anti-inflammatory medication development (Auzzi et al., 1983).

Synthesis of N-Ethyl-3-Indolyl Heterocycles

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-pyridin-4-yl-prop-2-en-1-one and its derivatives has demonstrated antimicrobial activity, highlighting the chemical versatility and biological potential of these compounds (El-Sayed et al., 2016).

Biological Evaluation and Drug Design

Further studies have been dedicated to the design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives containing the indole moiety, with certain compounds showing notable antiproliferative activity against various human cancer cell lines (Sun et al., 2020).

作用機序

将来の方向性

特性

IUPAC Name |

4-(2,3-dihydroindol-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5/c1-18-13-11(8-17-18)14(16-9-15-13)19-7-6-10-4-2-3-5-12(10)19/h2-5,8-9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNNAOHYQVKCTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC=N2)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

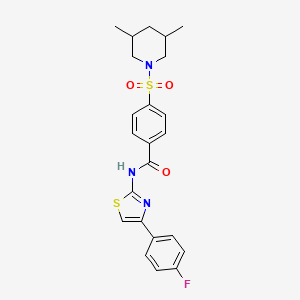

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2775345.png)

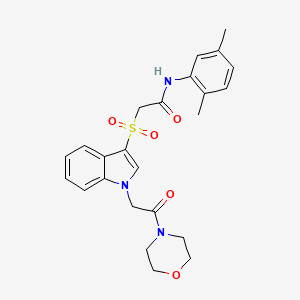

![2-(4-Ethoxyphenyl)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one](/img/structure/B2775347.png)

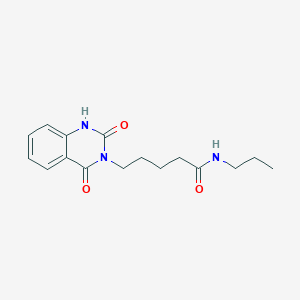

![2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate](/img/structure/B2775353.png)

![Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride](/img/structure/B2775354.png)

![ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B2775355.png)

![Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2775358.png)

![5-methyl-N-(1,3-thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2775359.png)